rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol N-Desthienylethyl-rotigotine belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. N-Desthienylethyl-rotigotine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desthienylethyl-rotigotine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desthienylethyl-rotigotine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 78950-82-0
VCID: VC20807446
InChI: InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
SMILES: CCCNC1CCC2=C(C1)C=CC=C2O
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

CAS No.: 78950-82-0

Cat. No.: VC20807446

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol - 78950-82-0

Specification

Description N-Desthienylethyl-rotigotine belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. N-Desthienylethyl-rotigotine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desthienylethyl-rotigotine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desthienylethyl-rotigotine is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 78950-82-0
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
Standard InChI Key VCYPZWCFSAHTQT-UHFFFAOYSA-N
SMILES CCCNC1CCC2=C(C1)C=CC=C2O
Canonical SMILES CCCNC1CCC2=C(C1)C=CC=C2O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator